molecular formula C19H15F3N2OS B3150217 2-[(3-methylbenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 685109-29-9

2-[(3-methylbenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No.: B3150217
CAS No.: 685109-29-9
M. Wt: 376.4 g/mol
InChI Key: JNUHFENNCMMYPG-UHFFFAOYSA-N
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Description

2-[(3-Methylbenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is a pyrimidinone derivative characterized by a trifluoromethyl group at position 6, a phenyl group at position 3, and a 3-methylbenzylsulfanyl moiety at position 2.

Properties

IUPAC Name

2-[(3-methylphenyl)methylsulfanyl]-3-phenyl-6-(trifluoromethyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2OS/c1-13-6-5-7-14(10-13)12-26-18-23-16(19(20,21)22)11-17(25)24(18)15-8-3-2-4-9-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUHFENNCMMYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC(=CC(=O)N2C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701133966
Record name 2-[[(3-Methylphenyl)methyl]thio]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701133966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685109-29-9
Record name 2-[[(3-Methylphenyl)methyl]thio]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=685109-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(3-Methylphenyl)methyl]thio]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701133966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-[(3-methylbenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone, with the CAS number 685109-29-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C19H15F3N2OS
  • Molar Mass : 376.4 g/mol
  • Structural Characteristics : The compound features a pyrimidinone core substituted with a trifluoromethyl group and a sulfanyl moiety, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antimicrobial and anticancer properties. The presence of the trifluoromethyl group is known to enhance metabolic stability and lipophilicity, potentially increasing bioavailability.

Antimicrobial Activity

Preliminary studies indicate that derivatives of pyrimidinones exhibit significant antimicrobial activity. For instance, related compounds have demonstrated efficacy against various strains of bacteria and fungi. Although specific data on this compound's antimicrobial activity is limited, the structural similarities to other active pyrimidinones suggest potential effectiveness.

Anticancer Activity

Research into the anticancer properties of similar compounds has shown promising results. A study involving various pyrimidinone derivatives revealed that modifications at specific positions can lead to enhanced antiproliferative effects on cancer cell lines. The mechanism often involves interference with DNA replication or apoptosis pathways.

Case Study 1: Anticancer Efficacy

A recent study evaluated the antiproliferative activity of several pyrimidinone derivatives against pancreatic cancer cell lines. The findings indicated that compounds with similar structural motifs to this compound exhibited IC50 values as low as 0.051 µM against BxPC-3 cells, indicating strong cytotoxicity .

CompoundCell LineIC50 (µM)
ABxPC-30.051
BPanc-10.066
CWI380.36

This data suggests that structural modifications in pyrimidinones can lead to significant differences in biological activity, warranting further investigation into this specific compound's effects.

Case Study 2: Mechanistic Insights

The mechanism of action for similar compounds often involves DNA intercalation and disruption of cellular processes leading to apoptosis in cancer cells. Structural analysis using X-ray diffraction has confirmed the planar nature of these compounds, which facilitates their interaction with DNA .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Benzyl Substituent Position 3 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Target: 2-[(3-Methylbenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone 3-methyl Phenyl C₁₉H₁₅F₃N₂OS* 384.39* Hypothetical: Moderate lipophilicity due to aromatic and trifluoromethyl groups
2-[(4-Methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone 4-methyl Propyl C₁₆H₁₇F₃N₂OS 342.38 Reduced steric hindrance compared to phenyl; higher solubility in nonpolar solvents
2-[(2-Chlorobenzyl)sulfanyl]-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone 2-chloro Methyl C₁₅H₁₂ClF₃N₂OS 360.78 Increased polarity due to Cl; potential enhanced receptor binding
2-[(3,4-Dichlorobenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone 3,4-dichloro Phenyl C₁₈H₁₁Cl₂F₃N₂OS 431.26 Density: 1.45 g/cm³; Boiling Point: 470.9°C; pKa: -2.21 (highly acidic)
2-(Isopropylsulfanyl)-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone Isopropyl (non-benzyl) Phenyl C₁₄H₁₃F₃N₂OS 322.33 Lower molecular weight; increased hydrophobicity
2-{[4-(tert-Butyl)benzyl]sulfanyl}-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone 4-tert-butyl Propyl C₁₉H₂₃F₃N₂OS 384.46 High steric hindrance; improved metabolic stability
2-[(2-Fluorobenzyl)sulfanyl]-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone 2-fluoro Methyl C₁₄H₁₂F₄N₂OS 340.32 Enhanced electronegativity; potential improved membrane permeability

*Hypothetical values based on structural analogs.

Impact of Substituents on Properties

  • Benzyl Substituents :

    • Electron-Withdrawing Groups (Cl, F) : Increase polarity and binding affinity but reduce solubility (e.g., 2-chloro and 2-fluoro derivatives ).
    • Bulky Groups (tert-butyl) : Enhance metabolic stability by shielding reactive sites but may reduce binding efficiency due to steric hindrance .
    • Positional Isomerism (3-methyl vs. 4-methyl) : 3-methylbenzyl may induce different spatial orientations in binding pockets compared to 4-methyl .
  • Position 3 Substituents :

    • Phenyl vs. Alkyl (propyl/methyl) : Phenyl groups facilitate π-π stacking in aromatic binding pockets, whereas alkyl groups favor hydrophobic interactions .
  • Trifluoromethyl Group : Consistently improves lipophilicity and resistance to oxidative metabolism across all analogs .

Pharmacological Implications

While biological data for the target compound is unavailable, structural analogs suggest:

  • Kinase Inhibition Potential: Pyrimidinones with phenyl groups (e.g., ) are explored as kinase inhibitors due to aromatic interactions .
  • Solubility Challenges : Halogenated derivatives (e.g., dichloro compound) may require formulation adjustments to address low aqueous solubility .

Q & A

Q. What are the optimal synthetic routes for preparing 2-[(3-methylbenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone, and how are intermediates characterized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example:

  • Step 1 : React 6-trifluoromethyl-4(3H)-pyrimidinone with a thiolating agent (e.g., 3-methylbenzyl mercaptan) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfanyl group .
  • Step 2 : Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane).
  • Characterization : Use 1^1H/13^{13}C NMR to confirm substitution patterns and LC-MS for purity (>95%). X-ray crystallography (e.g., CCDC deposition) resolves stereochemical ambiguities .

Q. How can researchers validate the structural integrity of this compound and its derivatives?

Methodological Answer:

  • Spectroscopy : 19^{19}F NMR is critical for confirming the trifluoromethyl group’s presence and environment. IR spectroscopy identifies carbonyl (C=O) and thioether (C-S) bonds .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of the pyrimidinone ring geometry and substituent orientations .
  • Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and polymorphism .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in reported synthetic yields for pyrimidinone derivatives?

Methodological Answer: Discrepancies in yields often arise from reaction conditions (e.g., solvent polarity, temperature). To address this:

  • Design of Experiments (DoE) : Use factorial design to optimize variables (e.g., solvent: DMF vs. THF; temperature: 25°C vs. 60°C) .
  • Mechanistic Studies : Employ DFT calculations to model reaction pathways and identify rate-limiting steps. For example, tert-butyl hydroperoxide-mediated oxidation (as in ) may favor higher yields due to reduced side reactions .
  • Comparative Analysis : Benchmark against literature protocols (e.g., Ondi et al.’s brominated pyrimidines for reactivity trends) .

Q. How can structure-activity relationships (SAR) be explored for this compound in medicinal chemistry contexts?

Methodological Answer:

  • Analog Synthesis : Modify substituents systematically (e.g., replace 3-methylbenzyl with halogenated benzyl groups) and assess bioactivity.
  • Biological Assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR binding assays. For example, Darapladib (CAS 356057-34-6), a structurally related pyrimidinone, inhibits phospholipase A2 in atherosclerosis studies .
  • Computational Modeling : Dock analogs into protein active sites (e.g., using AutoDock Vina) to predict binding affinities. The trifluoromethyl group’s electron-withdrawing effects may enhance target interactions .

Key Considerations for Experimental Design

  • Regioselectivity : The 2-sulfanyl and 6-trifluoromethyl groups may sterically hinder reactions; use bulky bases (e.g., DBU) to direct substitutions .
  • Stability : Monitor hydrolytic degradation of the pyrimidinone ring in aqueous buffers (pH 7.4) via accelerated stability studies .
  • Safety : Handle trifluoromethyl intermediates in fume hoods due to potential HF release during decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(3-methylbenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
Reactant of Route 2
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2-[(3-methylbenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone

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